Acetic acid;2-phenylmethoxypropane-1,3-diol
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Overview
Description
Acetic acid;2-phenylmethoxypropane-1,3-diol, also known as 2-O-benzylglycerol diacetate, is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of an acetic acid group and a 2-phenylmethoxypropane-1,3-diol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylmethoxypropane-1,3-diol typically involves the reaction of 2-phenylmethoxy-1,3-propanediol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds through the acetylation of the hydroxyl groups, resulting in the formation of the diacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenylmethoxypropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
Acetic acid;2-phenylmethoxypropane-1,3-diol has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-phenylmethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The acetoxy groups can undergo hydrolysis, releasing acetic acid and the corresponding diol, which can further react with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds are structurally similar and can be synthesized from carbonyl compounds with 1,3-propanediol.
1,3-Dioxolanes: Similar to 1,3-dioxanes, these compounds are formed from carbonyl compounds with 1,2-ethanediol.
Uniqueness
Acetic acid;2-phenylmethoxypropane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a protecting group for diols and its applications in various fields of research and industry further highlight its distinctiveness .
Properties
CAS No. |
105409-38-9 |
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Molecular Formula |
C14H22O7 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
acetic acid;2-phenylmethoxypropane-1,3-diol |
InChI |
InChI=1S/C10H14O3.2C2H4O2/c11-6-10(7-12)13-8-9-4-2-1-3-5-9;2*1-2(3)4/h1-5,10-12H,6-8H2;2*1H3,(H,3,4) |
InChI Key |
FQLSBTAAQZGXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)COC(CO)CO |
Origin of Product |
United States |
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